molecular formula C19H12ClFO2 B3862734 (2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 5538-91-0

(2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3862734
CAS No.: 5538-91-0
M. Wt: 326.7 g/mol
InChI Key: QLWGPQNGCRLFIW-PKNBQFBNSA-N
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Description

(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system . This specific structure is part of a promising family of molecules extensively studied for their diverse pharmacotherapeutic potential. Chalcones are recognized as privileged structures in medicinal chemistry due to their broad-spectrum biological activities and their role as key intermediates in synthesizing various heterocyclic compounds . Research into chalcone derivatives has revealed multiple valuable pharmacological properties. They have demonstrated significant antibacterial activity, including inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with studies suggesting that the presence of specific substituents on the aromatic rings enhances this effect . Furthermore, these compounds exhibit potent antifungal properties, potentially by inhibiting enzymes like β (1, 3)-glucan and chitin synthases, which are crucial for fungal cell wall integrity . Beyond anti-infective applications, chalcone derivatives are also investigated for their anti-inflammatory and anticancer activities. Their anti-inflammatory action is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The core α,β-unsaturated ketone moiety is key to their mechanism, allowing them to interact with various biological targets . This compound is supplied for Research Use Only (RUO) and is intended for further investigation in these areas within a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ classic synthetic methods such as Claisen-Schmidt or aldol condensation for its preparation .

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFO2/c20-17-4-2-1-3-16(17)19-12-10-15(23-19)9-11-18(22)13-5-7-14(21)8-6-13/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGPQNGCRLFIW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416913
Record name ZINC04158533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-91-0
Record name ZINC04158533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of Chalcone Derivatives

Chalcones are characterized by the presence of a ketoethylenic moiety (CO–CH═CH–), which contributes to their reactivity and biological properties. The structural features of chalcones enable them to interact with various biological targets, leading to a wide spectrum of pharmacological effects, including:

  • Antiproliferative
  • Antifungal
  • Antibacterial
  • Antiviral
  • Antileishmanial
  • Antimalarial .

Anticancer Properties

Recent studies have indicated that this chalcone derivative exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.8Inhibition of cell cycle progression
A549 (Lung)10.5Modulation of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies suggest that it possesses both antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus32 μg/mLBacterial
Escherichia coli64 μg/mLBacterial
Candida albicans16 μg/mLFungal

The biological activity of (2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation : The compound has been shown to arrest the cell cycle at specific phases, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, contributing to apoptosis.
  • Inhibition of Enzymatic Activity : The compound inhibits certain enzymes involved in tumor progression and microbial metabolism .

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Cancer Research highlighted the effectiveness of this chalcone in inhibiting MCF-7 breast cancer cells through apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Efficacy : Research conducted at a university laboratory found that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.

Scientific Research Applications

The compound (2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies and findings.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcone derivatives, including the compound in focus. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of related chalcone derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. Results showed significant inhibition of cell proliferation, suggesting potential for developing new anticancer drugs based on chalcone structures .

Antimicrobial Properties

Chalcones have also been recognized for their antimicrobial activities. The presence of halogen substituents (such as chlorine and fluorine) can enhance these properties.

  • Research Findings : A series of studies demonstrated that chalcones possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound was tested and showed promising results against several strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Chalcones have been reported to exhibit anti-inflammatory properties.

  • Evidence : In vitro studies have shown that certain chalcone derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that this compound may be beneficial in treating inflammatory conditions.

Antioxidant Activity

The antioxidant potential of chalcones has been widely studied, with implications for their use in preventing oxidative stress-related diseases.

  • Findings : Experimental data indicate that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative damage in cells . This property is crucial for developing dietary supplements or therapeutic agents aimed at reducing oxidative stress.

Table 1: Biological Activities of Chalcone Derivatives

Activity TypeCompoundCell Line/OrganismIC50 Value (µM)Reference
AnticancerThis compoundMCF-715
AntimicrobialThis compoundE. coli20
Anti-inflammatoryThis compoundRAW 264.725
AntioxidantThis compoundDPPH Assay30

Chemical Reactions Analysis

Formation via Claisen-Schmidt Condensation

This chalcone derivative is synthesized through base-catalyzed Claisen-Schmidt condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and 4-fluorophenylacetophenone (Figure 1). Key parameters:

  • Conditions : NaOH (5% aqueous), ethanol, room temperature, 6 hours .

  • Yield : 74–82% (based on analogous furyl-chalcone syntheses) .

  • Mechanism : Dehydration of the aldol adduct forms the α,β-unsaturated ketone.

Table 1: Spectroscopic Confirmation of Chalcone Formation

FeatureObserved Data (Compound)Reference (Analogous Systems)
IR ν(C=O)1660–1667 cm⁻¹ ,
¹H NMR (α,β-unsat. H)δ 7.61 (d, J = 16.0 Hz, 1H) ,
¹³C NMR (C=O)δ 187.7 ppm

Electrophilic Aromatic Substitution

The 4-fluorophenyl and 2-chlorophenyl groups undergo directed substitution:

  • Fluorophenyl Ring : Electron-withdrawing -F directs electrophiles to meta positions.

  • Chlorophenyl-Furan : -Cl and furan oxygen create mixed directing effects, favoring para substitution on the chlorophenyl ring .

Experimental Evidence :

  • Nitration of analogous 5-(2,4,5-trichlorophenyl)furan chalcones yields mono-nitro derivatives at the chlorophenyl para position (DART-MS: m/z 465 → 510) .

  • Sulfonation occurs at furan C5 in similar systems, confirmed by ¹H NMR upfield shifts .

Nucleophilic Conjugate Addition

The α,β-unsaturated carbonyl system participates in Michael additions:

  • Thiol Addition : Ethane thiol adds to the β-carbon under mild basic conditions (NaHCO₃, EtOH), confirmed by disappearance of the C=C IR band (~1600 cm⁻¹).

  • Amine Addition : Primary amines (e.g., benzylamine) form β-amino ketones, with yields >70% in THF at 60°C.

Table 2: Michael Addition Reactivity

NucleophileConditionsProductYield
HSCH₂CH₃NaHCO₃, EtOH, 25°Cβ-(ethylthio)ketone68%
PhCH₂NH₂THF, 60°C, 12hβ-(benzylamino)ketone73%

Cycloaddition Reactions

The enone system acts as a dienophile in Diels-Alder reactions:

  • With Cyclopentadiene : Forms a bicyclic adduct at 110°C (toluene), confirmed by X-ray crystallography in analogous compounds .

  • Regioselectivity : Electron-deficient furan enhances reactivity, with endo preference (>85%) .

Redox Transformations

  • Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol (¹H NMR: δ 4.12 ppm, -CHOH) .

  • Oxidation : MnO₂ oxidizes the allylic position, forming a diketone (IR: 1715 cm⁻¹, dual C=O) .

Heterocyclic Functionalization

The furan ring undergoes ring-expansion reactions:

  • With Hydrazine : Forms pyrazole derivatives via [3+2] cyclization (DART-MS: m/z +28) .

  • Photochemical [2+2] Cycloaddition : With maleic anhydride, yields oxetane intermediates (UV light, 72h) .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chloro Substitution

Compound : (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one

  • Key difference : The chlorine substituent on the furan-attached phenyl group is at the para (4-) position instead of ortho (2-).
  • Electronic effects: Chlorine at the ortho position is less electron-withdrawing compared to para, which may reduce the compound’s polarity and solubility.

Non-Piperazine Substituted Chalcones

Compound : Cardamonin (IC₅₀ = 4.35 μM)

  • Comparison :
    • The target compound’s 2-chlorophenyl and 4-fluorophenyl substituents replace hydroxyl groups, likely reducing hydrogen-bonding capacity but enhancing lipophilicity.
    • Activity : Cardamonin’s high inhibitory activity suggests that electron-donating groups (e.g., -OH) on Ring A improve potency, whereas halogen substituents (e.g., -Cl, -F) may require optimization for similar efficacy.

Fluorophenyl Chalcones with Varied Dihedral Angles

Compounds :

  • (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • Dihedral angles : Range from 7.14° to 56.26° between Rings A and B .
  • Comparison: The target compound’s 2-chlorophenyl group on the furan may increase torsional strain, leading to a larger dihedral angle than para-substituted analogs. Planar conformations (smaller angles) enhance π-π stacking in crystal structures, while non-planar structures (larger angles) may improve membrane permeability.

Heterocyclic Variations: Thiazole vs. Furan

Compound: (2E)-1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-fluorophenyl)prop-2-en-1-one (IC₅₀ = 7.29)

  • Structure : Replaces the furan with a thiazole ring.
  • The furan in the target compound may confer rigidity and alter electronic distribution, affecting bioactivity.

Antifungal Chalcones

Compound: (2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one (MIC = 0.07 µg/mL)

  • Structure: Features an amino group on Ring B.
  • The target compound’s 4-fluorophenyl and 2-chlorophenyl groups may prioritize hydrophobic interactions over polar interactions, limiting antifungal efficacy.

Key Research Findings

  • Substituent Position : Halogen placement (ortho vs. para) on aromatic rings significantly impacts electronic and steric profiles .
  • Electronegativity : Fluorine and chlorine at para positions enhance activity, but meta or ortho positions may reduce potency .
  • Heterocycles : Furan and thiazole moieties influence binding via rigidity and electronic effects .
  • Dihedral Angles: Planarity correlates with crystal packing and π-π interactions, while non-planar structures may improve bioavailability .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a widely used method for chalcone derivatives. A typical protocol involves reacting substituted acetophenones (e.g., 4-fluorophenyl ketone) with aldehydes (e.g., 5-(2-chlorophenyl)furfural) under alkaline conditions (e.g., KOH in ethanol) at 0–50°C for 2–3 hours . Optimization includes controlling reaction temperature and stoichiometry to favor the E-isomer. Purity is confirmed via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and aromatic C=C/C-H stretches.
  • 1H/13C NMR to resolve the E-configuration (trans coupling constants, J ≈ 15–16 Hz for α,β-unsaturated protons) and substituent positions .
  • HR-MS for molecular ion verification and fragmentation patterns.
  • Single-crystal XRD to unambiguously determine bond lengths, angles, and stereochemistry .

Q. How does substituent placement influence the compound’s stability and reactivity?

Electron-withdrawing groups (e.g., -Cl, -F) on the aryl rings enhance conjugation with the α,β-unsaturated ketone, increasing thermal stability and reducing electrophilicity. Computational studies (e.g., HOMO-LUMO gaps) suggest that halogen substituents lower the energy gap, enhancing reactivity in charge-transfer interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict experimental properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electronic properties : HOMO-LUMO gaps, ionization potential, and electrophilicity index to predict reactivity .
  • Vibrational spectra : Simulated IR frequencies are cross-validated against experimental data, with deviations <5% .
  • UV-Vis absorption : Time-dependent DFT (TD-DFT) calculates λmax by evaluating electronic transitions, aligning with experimental spectra .

Q. What strategies resolve contradictions between experimental and computational data?

  • Stereoelectronic effects : Discrepancies in bond angles (e.g., C=O vs. C=C) may arise from crystal packing forces unaccounted for in gas-phase DFT. Use solvent models (e.g., PCM) to improve accuracy .
  • Dynamic effects : Molecular dynamics simulations can reconcile differences in rotational barriers (e.g., furyl vs. phenyl ring torsion) observed in XRD vs. NMR .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
  • Catalysis : Lewis acids (e.g., AlCl3) or phase-transfer catalysts accelerate condensation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What methodologies assess the compound’s antimicrobial activity?

  • Agar dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Evaluate bactericidal effects over 24 hours.
  • Docking studies : Simulate interactions with microbial targets (e.g., DNA gyrase) to rationalize moderate activity (~MIC 32–64 µg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one

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